molecular formula C5H5FN2O2S B1459897 6-Methylpyridazine-3-sulfonyl fluoride CAS No. 1936322-04-1

6-Methylpyridazine-3-sulfonyl fluoride

Cat. No. B1459897
M. Wt: 176.17 g/mol
InChI Key: DIEFYOBNNNSHCA-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1936322-04-1 . It has a molecular weight of 176.17 and is typically in the form of a powder . Its IUPAC name is 6-methylpyridazine-3-sulfonyl fluoride .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 6-Methylpyridazine-3-sulfonyl fluoride, has been a topic of interest in recent research . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The InChI code for 6-Methylpyridazine-3-sulfonyl fluoride is 1S/C5H5FN2O2S/c1-4-2-3-5 (8-7-4)11 (6,9)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Sulfonyl fluorides, including 6-Methylpyridazine-3-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .


Physical And Chemical Properties Analysis

6-Methylpyridazine-3-sulfonyl fluoride is a powder with a melting point of 87-88 degrees . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Herbicidal Properties Enhancement Fluorine atoms' introduction into certain compounds, such as bentranil, leads to significant changes in herbicidal properties. For instance, fluorobentranil, derived from fluorine-substituted anthranilic acids, demonstrates improved broad-leaf activity and selectivity in rice, cereals, and maize. This enhancement illustrates the potential of fluorine substitution in developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Medical Imaging Applications Fluorine-18 labeled fluoropyridines, facilitated by fluorine substitution at specific positions, are increasingly utilized in Positron Emission Tomography (PET) for medical imaging. This application underscores the significance of fluorine substitution in enhancing the stability and utility of radiotracers for medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).

Antimycobacterial Agents Fluorine-containing sulfonamide derivatives have been identified as efficient inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These compounds' ability to inhibit crucial enzymes of this bacterium at nanomolar or submicromolar levels highlights their potential as antimycobacterial agents with novel mechanisms of action, distinct from currently used drugs (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Synthetic Methods Development The development of mild and environmentally benign methods for synthesizing sulfonyl fluorides, such as electrochemical oxidative coupling of thiols and potassium fluoride, represents an advance in the preparation of compounds for sulfur(VI) fluoride exchange-based "click chemistry". This methodological innovation facilitates access to a variety of sulfonyl fluoride compounds, underscoring the importance of efficient synthesis techniques in chemical research (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Fuel Cell Membrane Development Fluorinated terpolymers with sulfonyl acid side groups, synthesized via the radical terpolymerization of specific fluorinated comonomers, have been explored for use in fuel-cell membranes. The ability to hydrolyze sulfonyl fluoride groups to SO3Li functions and subsequently crosslink the polymers to produce insoluble films indicates the potential of these materials in creating high-performance fuel-cell membranes (Sauguet, Améduri, & Boutevin, 2006).

Safety And Hazards

The safety information for 6-Methylpyridazine-3-sulfonyl fluoride indicates that it is dangerous . The hazard statements include H314, which refers to severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

6-methylpyridazine-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEFYOBNNNSHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazine-3-sulfonyl fluoride

CAS RN

1936322-04-1
Record name 6-methylpyridazine-3-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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